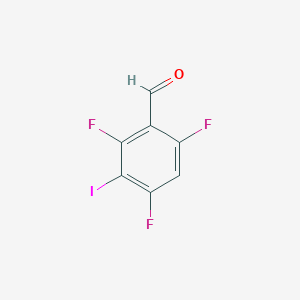

2,4,6-Trifluoro-3-iodobenzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4,6-Trifluoro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H2F3IO. It is characterized by the presence of three fluorine atoms and one iodine atom attached to a benzaldehyde core. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-iodobenzaldehyde typically involves the iodination of 2,4,6-trifluorobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction proceeds as follows:

C7H2F3CHO+I2+KIO3→C7H2F3IO+KI+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

Oxidation: 2,4,6-Trifluoro-3-iodobenzoic acid.

Reduction: 2,4,6-Trifluoro-3-iodobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Reagent in Synthesis

2,4,6-Trifluoro-3-iodobenzaldehyde is utilized as a versatile building block in organic synthesis. Its electrophilic nature allows it to participate in various reactions such as nucleophilic substitutions and coupling reactions. For instance, it can be used to synthesize novel aryl derivatives through cross-coupling reactions with organometallic reagents .

Case Study: Synthesis of Aryl Hydrazones

A study demonstrated the synthesis of aryl hydrazones using this compound as a key intermediate. The reaction involved the condensation of the aldehyde with hydrazines, leading to the formation of hydrazones that exhibited enhanced biological activities . This exemplifies the compound's utility in creating biologically relevant molecules.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds synthesized from this aldehyde have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development .

Case Study: Anticancer Agents

Another notable application is in the development of anticancer agents. A series of compounds derived from this compound were evaluated for their cytotoxic effects against cancer cell lines. The results indicated promising activity, suggesting that further modifications could lead to potent anticancer therapeutics .

Materials Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for creating fluorinated materials with improved thermal and chemical stability. These materials are particularly useful in applications requiring high-performance characteristics such as coatings and electronic components .

Analytical Chemistry

Use in Chromatography

In analytical chemistry, this compound serves as a derivatizing agent for the analysis of various compounds through chromatographic techniques. Its ability to form stable derivatives enhances the detection and quantification of target analytes in complex mixtures .

Summary Table of Applications

作用机制

The mechanism by which 2,4,6-Trifluoro-3-iodobenzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing the transition state and intermediates through electron-withdrawing effects.

相似化合物的比较

2,4,6-Trifluorobenzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.

3-Iodo-4,5,6-trifluorobenzaldehyde: Similar structure but different positioning of the iodine atom, leading to different reactivity and applications.

2,4-Difluoro-3-iodobenzaldehyde: Contains one less fluorine atom, affecting its electronic properties and reactivity.

Uniqueness: 2,4,6-Trifluoro-3-iodobenzaldehyde is unique due to the combination of three electron-withdrawing fluorine atoms and a highly reactive iodine atom, making it a versatile intermediate in organic synthesis.

生物活性

2,4,6-Trifluoro-3-iodobenzaldehyde is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in drug development, and relevant research findings.

This compound features an aromatic ring with three fluorine atoms and one iodine atom attached to the benzene ring, along with an aldehyde functional group. The presence of electronegative fluorine atoms enhances the compound's reactivity and metabolic stability, making it a valuable building block for various bioactive molecules.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Nucleophilic Reactions : The aldehyde group is reactive towards nucleophiles, enabling the formation of covalent bonds with biological macromolecules such as proteins and nucleic acids.

- Substitution Reactions : The iodine atom can participate in substitution reactions, which may modify biological pathways.

- Fluorine Effects : The fluorine atoms influence the electronic properties of the compound, potentially enhancing its binding affinity to target proteins.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell growth in specific cancer cell lines. For instance, modifications at the aldehyde position have been shown to affect binding affinities to Bcl-2/Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to form stable complexes with target enzymes could lead to significant therapeutic applications.

- Synthesis of Bioactive Molecules : As a versatile building block, this compound can be utilized in synthesizing other biologically active compounds. Its derivatives may exhibit enhanced pharmacological properties due to the incorporation of fluorine and iodine.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

- Fluorinated Drugs : The incorporation of fluorine is known to improve metabolic stability and bioavailability. Compounds derived from this compound could lead to more effective therapeutics.

- Targeted Therapy : Its ability to selectively inhibit specific enzymes or protein interactions positions it as a candidate for targeted cancer therapies.

化学反应分析

Nucleophilic Substitution Reactions

The iodine atom at the 3-position serves as an excellent leaving group, enabling nucleophilic aromatic substitution (NAS) under mild conditions. This reactivity is enhanced by electron-withdrawing fluorine substituents, which activate the ring toward nucleophilic attack.

Example reaction :

2,4,6-Trifluoro-3-iodobenzaldehyde undergoes substitution with amines in the presence of a palladium catalyst. For instance, coupling with aniline derivatives via Buchwald-Hartwig amination yields 3-aminated analogs .

| Reaction Conditions | Outcome | Source |

|---|---|---|

| Pd(OAc)₂, L1 ligand, K₂CO₃/NaOt-Bu | 75–94% yield for N-arylation |

Mechanistic studies indicate that oxidative addition of Pd⁰ to the C–I bond forms a Pd(II) intermediate, followed by ligand exchange and reductive elimination to form the C–N bond .

Cross-Coupling Reactions

The iodine substituent facilitates transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura and Sonogashira reactions, enabling access to biaryl or alkynyl derivatives.

Key applications :

-

Suzuki coupling with aryl boronic acids produces 3-aryl-2,4,6-trifluorobenzaldehydes.

-

Alkyne coupling using terminal alkynes forms conjugated systems for optoelectronic materials .

| Substrate | Catalyst System | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 82% | |

| Ethynylbenzene | PdCl₂(PPh₃)₂, CuI | 68% |

The reaction proceeds via oxidative addition of the C–I bond to Pd⁰, transmetallation with the boronic acid or alkyne, and reductive elimination .

Aldehyde Functionalization

The aldehyde group participates in condensation, reduction, and nucleophilic addition reactions:

Reductive Amination

Reaction with primary amines (e.g., trans-2-phenylcyclopropylamine) in the presence of NaBH(OAc)₃ yields secondary amines .

| Conditions | Yield | Source |

|---|---|---|

| DCE, NaBH(OAc)₃, RT, 2–24 h | 15–90% |

Oxidation and Reduction

-

Oxidation : The aldehyde is oxidized to the corresponding carboxylic acid using KMnO₄ or CrO₃.

-

Reduction : NaBH₄ reduces the aldehyde to 2,4,6-trifluoro-3-iodobenzyl alcohol.

Electrophilic Aromatic Substitution

Despite the electron-withdrawing fluorine substituents, the aldehyde group directs electrophiles to the ortho/para positions. Halogenation (e.g., bromination) occurs at the 5-position (para to iodine) .

| Electrophile | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ | FeBr₃ | 5-Bromo derivative | 70% |

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing iodine vapors.

-

Solubility : Poor in water; soluble in DCM, THF, and DMF.

-

Electronic Effects : Fluorine atoms increase electrophilicity at the aldehyde carbon (δ⁺), enhancing reactivity toward nucleophiles.

Mechanistic Insights

属性

IUPAC Name |

2,4,6-trifluoro-3-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3IO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAFVKMIABDQNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)I)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。